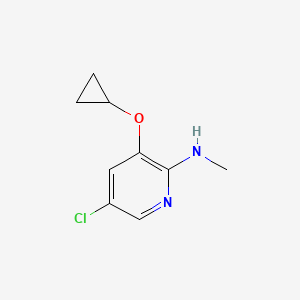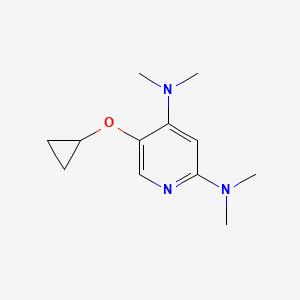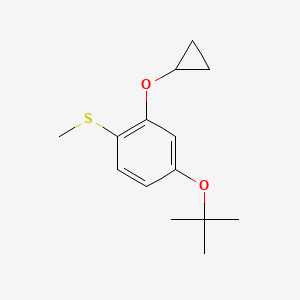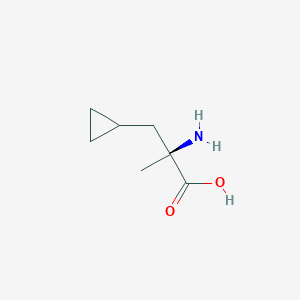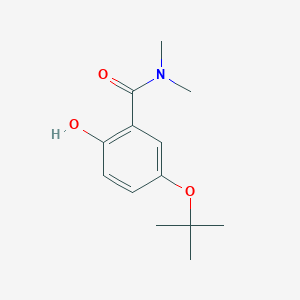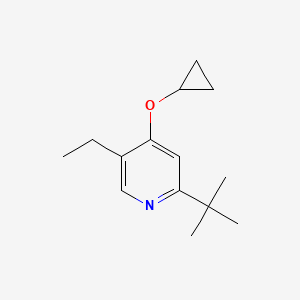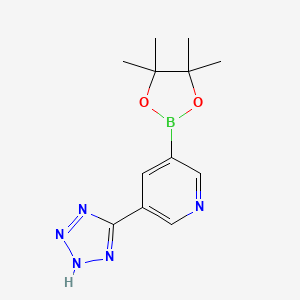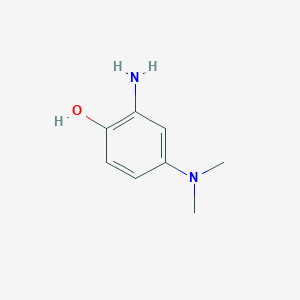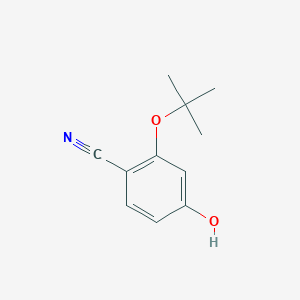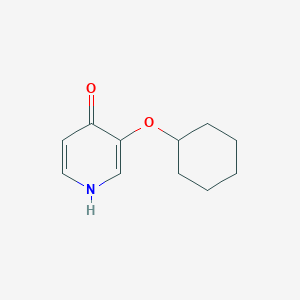
3-(Cyclohexyloxy)pyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)pyridin-4-OL is a heterocyclic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)pyridin-4-OL can be achieved through a multi-component reaction involving alkoxyallenes, nitriles, and carboxylic acids . This method provides a flexible approach to obtaining highly substituted pyridin-4-ol derivatives. The reaction typically involves the use of lithiated alkoxyallenes, which react with nitriles and carboxylic acids under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of palladium-catalyzed processes can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)pyridin-4-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(Cyclohexyloxy)pyridin-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)pyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Reacts as an ambident nucleophile, providing a mixture of products from attack at both oxygen and nitrogen atoms.
Pyridin-3-ol: Reacts primarily at the oxygen atom.
Pyridin-4-ol: Yields products of attack at the nitrogen atom.
Uniqueness
3-(Cyclohexyloxy)pyridin-4-OL is unique due to the presence of the cyclohexyloxy group, which enhances its chemical stability and potential for various applications. This structural feature distinguishes it from other pyridin-4-ol derivatives and contributes to its unique reactivity and biological activity .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-cyclohexyloxy-1H-pyridin-4-one |
InChI |
InChI=1S/C11H15NO2/c13-10-6-7-12-8-11(10)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |
InChI Key |
SVNBCEMKQMBXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CNC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


